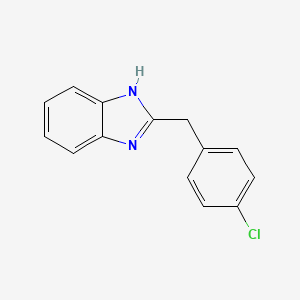

2-(4-クロロベンジル)ベンゾイミダゾール

概要

説明

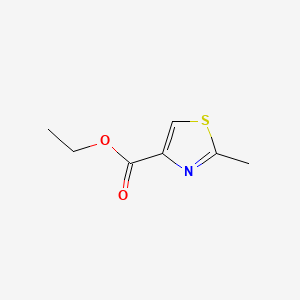

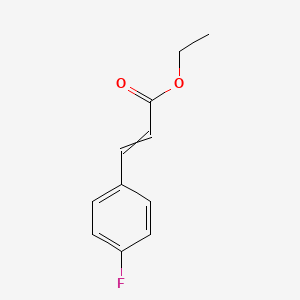

2-(4-Chlorobenzyl)benzimidazole is a chemical compound with the molecular formula C14H11ClN2 and a molecular weight of 242.7 . It is used in electroplating as a corrosion inhibitor for copper and aluminum. It also serves as an effective insecticide and fungicide .

Synthesis Analysis

The synthesis of 2-(4-Chlorobenzyl)benzimidazole and similar compounds often involves C-N bond formation . The reaction is typically performed in an inert atmosphere, and the yield can be quite high . For example, the synthesis of 2-benzylbenzimidazole from 2-aminoaniline yielded the compound in a 72% isolated yield .Molecular Structure Analysis

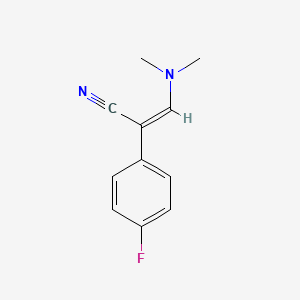

The molecular structure of 2-(4-Chlorobenzyl)benzimidazole is characterized by a benzimidazole ring attached to a benzyl group with a chlorine atom . The benzimidazole ring is a bicyclic heterocycle containing nitrogen, which gives the compound its unique properties .Physical And Chemical Properties Analysis

2-(4-Chlorobenzyl)benzimidazole has a melting point of 197.3-198 °C and a predicted boiling point of 479.7±28.0 °C. Its predicted density is 1.301±0.06 g/cm3 .科学的研究の応用

抗菌剤

ベンゾイミダゾール誘導体、特に2-(4-クロロベンジル)ベンゾイミダゾールは、強力な抗菌活性を示すことがわかっています . 特定の化合物である(E)-3-(2-1H-ベンゾ[d]イミダゾール-1-イル)-1-((4-クロロベンジル)オキシ)イミノ)エチル)-2H-クロメン-2-オンは、緑膿菌、黄色ブドウ球菌、枯草菌、プロテウス・ブルガリなど、いくつかの病原菌に対して有望な広域スペクトル抗菌活性を示しました . このことから、2-(4-クロロベンジル)ベンゾイミダゾールは、新しい抗菌剤の開発に使用できる可能性があります。

抗ウイルス剤

ベンゾイミダゾール誘導体は、抗ウイルス特性を持つこともわかっています . それらは、HIVやインフルエンザなど、いくつかのウイルスに対する薬剤として使用されてきました . これは、2-(4-クロロベンジル)ベンゾイミダゾールは、新しい抗ウイルス薬の開発に使用できる可能性を示しています。

抗腫瘍剤

ベンゾイミダゾール誘導体は、抗腫瘍剤として有望であることが示されています . このことから、2-(4-クロロベンジル)ベンゾイミダゾールは、がん研究や新しいがん治療の開発に使用できる可能性があります。

抗炎症剤

ベンゾイミダゾール誘導体は、抗炎症特性を示すことが実証されています . これは、2-(4-クロロベンジル)ベンゾイミダゾールは、新しい抗炎症薬の開発に使用できる可能性を示しています。

抗原虫剤

ベンゾイミダゾール誘導体は、抗原虫剤として使用されてきました . このことから、2-(4-クロロベンジル)ベンゾイミダゾールは、原虫が原因で起こる病気の治療に使用できる可能性があります。

潰瘍の治療

ベンゾイミダゾール部分は、潰瘍の治療に重要な役割を果たします . このことから、2-(4-クロロベンジル)ベンゾイミダゾールは、新しい潰瘍治療の開発に使用できる可能性があります。

Safety and Hazards

作用機序

Target of Action

2-(4-Chlorobenzyl)benzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles have been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The primary targets of benzimidazoles are often dependent on the specific substitutions on the benzimidazole ring It is used as a corrosion inhibitor for copper and aluminum, and also as an effective insecticide and fungicide .

Mode of Action

For instance, some benzimidazoles have been found to inhibit key enzymes or proteins in their target organisms or cells . The specific interaction of 2-(4-Chlorobenzyl)benzimidazole with its targets would likely depend on the specific nature of these targets.

Biochemical Pathways

Benzimidazoles have been reported to affect various biochemical pathways depending on their specific targets . For example, some benzimidazoles have been found to inhibit the polymerization of tubulin into microtubules, a critical process in cell division .

Result of Action

Given its use as a corrosion inhibitor and biocide, it can be inferred that the compound likely interacts with biological and non-biological materials in a way that prevents corrosion and inhibits the growth of certain organisms .

Action Environment

The action of 2-(4-Chlorobenzyl)benzimidazole can be influenced by various environmental factors. For instance, its effectiveness as a corrosion inhibitor might depend on factors such as temperature, pH, and the presence of other chemicals . Similarly, its biocidal activity could be affected by factors such as the specific species of organisms present and their growth conditions .

生化学分析

Biochemical Properties

Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzimidazoles have been reported to have diverse anticancer activities . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

2-[(4-chlorophenyl)methyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGUOPIIFAMLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279982 | |

| Record name | 2-(4-Chlorobenzyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-66-6 | |

| Record name | 5468-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorobenzyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-Chlorophenyl)methyl]-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。